molecular formula C29H46O8 B191504 20-Hydroxyecdysone 22-acetate CAS No. 22799-02-6

20-Hydroxyecdysone 22-acetate

Cat. No. B191504
CAS RN: 22799-02-6
M. Wt: 522.7 g/mol
InChI Key: YAIZECBIJHIPCU-FORVDKSSSA-N
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Description

20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid hormone which controls the ecdysis (moulting) and metamorphosis of arthropods . It is also a phytoecdysteroid produced by various plants, including Cyanotis vaga, Ajuga turkestanica and Rhaponticum carthamoides where its purpose is presumably to disrupt the development and reproduction of insect pests . In arthropods, 20-hydroxyecdysone acts through the ecdysone receptor . Although mammals lack this receptor, 20-hydroxyecdysone affects mammalian biological systems . 20-Hydroxyecdysone 22-Acetate is used in the preparation of steroidal ligands and their use in gene switch modulation .


Molecular Structure Analysis

The molecular formula of 20-Hydroxyecdysone is C27H44O7 . The molecular structure of 20-Hydroxyecdysone 2,3:20,22-diacetonide, which is similar to 20-Hydroxyecdysone 22-acetate, is available .

Scientific Research Applications

Cardiovascular Health

20-Hydroxyecdysone 22-acetate has been studied for its potential benefits in cardiovascular health. Research suggests that ecdysteroids, the class of compounds to which 20-Hydroxyecdysone belongs, may be used to treat cardiovascular disorders due to their pharmacological effects and low toxicity .

Central Nervous System

Ecdysteroids are also being explored for their applications in treating central nervous system disorders. Their ability to exert pharmacological activity without toxic, androgenic, or estrogenic effects makes them promising candidates for neurological therapies .

Reproductive System

The therapeutic potential of 20-Hydroxyecdysone extends to the reproductive system as well. It is being investigated for treating reproductive system disorders and overall homeostasis disorders .

Muscle Growth and Repair

In the field of muscle growth and repair, 20-Hydroxyecdysone has shown promise in stimulating protein synthesis in muscle cells, mimicking the effect of insulin-like growth factor-1 (IGF-1) and potentially reducing myostatin gene expression, which negatively regulates muscle growth .

Insect and Crustacean Development

As a universal hormone for insects and crustaceans, 20-Hydroxyecdysone plays a crucial role in their development and vital activity. This application is more relevant to ecological and biological research rather than direct human medical use .

Plant Defense Mechanism

Certain plant species contain 20-Hydroxyecdysone, which is believed to contribute to deterring invertebrate predators. This aspect of the compound’s application is significant for agricultural research and the development of natural pest control methods .

Future Directions

There is growing interest in the pharmaceutical and medical applications of 20-hydroxyecdysone (20E), a polyhydroxylated steroid which naturally occurs in low but very significant amounts in invertebrates, where it has hormonal roles, and in certain plant species . The effects of 20E have been evaluated in early stage clinical trials in healthy volunteers and in patients for the treatment of neuromuscular, cardio-metabolic or respiratory diseases . The prospects and limitations of developing 20E as a drug are discussed, including the requirement for a better evaluation of its safety and pharmacological profile and for developing a production process compliant with pharmaceutical standards .

properties

IUPAC Name

[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O8/c1-16(30)37-24(9-10-25(2,3)34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIZECBIJHIPCU-FORVDKSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC(C)(C)O)C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CCC(C)(C)O)[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575676
Record name (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-Hydroxyecdysone 22-acetate

CAS RN

22799-02-6
Record name (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
SH Gu, YS Chow - Zoological studies, 2003 - zoolstud.sinica.edu.tw
… -deoxy-20-hydroxy-ecdysone and 20hydroxyecdysone-22-acetate) on both the induction of … However, 20-hydroxyecdysone-22-acetate had no effect on CA activity. The direct activation …
Number of citations: 6 zoolstud.sinica.edu.tw
A Suksamrarn, P Pattanaprateep… - Insect biochemistry and …, 2002 - Elsevier
… Starting from 20-hydroxyecdysone 2,3-acetonide (5), which in turn was prepared from ecdysteroid 1, 20-hydroxyecdysone 22-acetate (6) was prepared according to the published …
Number of citations: 19 www.sciencedirect.com
D Bückmann, G Starnecker, KH Tomaschko… - Journal of Comparative …, 1986 - Springer
… The five other compounds are esters of ecdysteroids with acetic acid (25R and 25S isomers of 20,26-dihydroxyec dysone 22-acetate, 20-hydroxyecdysone 22-acetate) or with glycolic …
Number of citations: 40 link.springer.com
NJ Young, SG Webster, HH Rees - Invertebrate reproduction & …, 1993 - Taylor & Francis
… was 20-hydroxyecdysone 22-acetate. The significance of the results is discussed. … 20-hydroxyecdysone 22-acetate was identified in stage IV haemolymph only. In the present study …
Number of citations: 35 www.tandfonline.com
JT Warren, LI Gilbert - Insect Biochemistry, 1986 - Elsevier
The metabolism and distribution of endogenous ecdysone and injected [ 3 H]ecdysone were studied during the pupal-adult development of Manduca sexta. Well-characterized antisera …
Number of citations: 254 www.sciencedirect.com
M Kiuchi, H Yasui, S Hayasaka… - Archives of Insect …, 2003 - Wiley Online Library
… and 20-hydroxyecdysone-22-acetate were not affected by incubating with N. rileyi conditioned medium (Table 1) supports the assumption that the hydroxyl group at position C22 of …
Number of citations: 31 onlinelibrary.wiley.com
G Sommé-Martin, R Lafont, J Colardeau… - Insect biochemistry and …, 1992 - Elsevier
The metabolism of ecdysone (E) and 20-hydroxyecdysone (20E) was studied in an ecdysteroid-sensitive cell line derived from imaginal wing discs of Plodia interpunctella (IAL-PID2). …
Number of citations: 5 www.sciencedirect.com
M Zhang, I Kubo - Journal of chemical ecology, 1992 - Springer
… , and 20-hydroxyecdysone-22-acetate, respectively, to compete with ecdysone as the substrate. … But 20-hydroxyecdysone-22-acetate had no effect on ecdysone-22-oleate formation (…
Number of citations: 18 link.springer.com
L Shampengtong, KP Wong - Insect biochemistry, 1989 - Elsevier
… Beside 20-hydroxyecdysone, four other ecdysteroids namely ecdysone, 2-deoxyecdysone, 2-deoxy20-hydroxyecdysone and 20-hydroxyecdysone-22 acetate were also used as …
Number of citations: 14 www.sciencedirect.com
L Dinan - Studies in Natural Products Chemistry, 2003 - Elsevier
The purposes of this review are i) to provide a compilation of the biological activity data for insect steroid hormones (ecdysteroids) and ii) to summarise the findings concerning their …
Number of citations: 62 www.sciencedirect.com

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